

The Role of Dimethylzinc in Radical-Initiated Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: **Dimethylzinc**

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Introduction

Dimethylzinc (DMZ), a highly reactive organozinc compound, has emerged as a superior radical initiator in a variety of organic transformations.^{[1][2]} Its application in radical-initiated reactions offers mild reaction conditions, high selectivity, and excellent functional group tolerance, making it a valuable tool in modern organic synthesis.^[3] This document provides detailed application notes and protocols for the use of **dimethylzinc** in key radical-initiated reactions, including intermolecular additions to imines and conjugate additions to electron-deficient alkenes.

Core Concepts: Initiation and Propagation

The initiation of radical reactions by **dimethylzinc** typically requires the presence of air (oxygen). The process is believed to begin with the autoxidation of **dimethylzinc** to generate a methyl radical ($\cdot\text{CH}_3$) and potentially oxygen-centered radicals.^[1] This highly reactive methyl radical can then abstract a hydrogen atom from a suitable donor, such as a solvent molecule (e.g., tetrahydrofuran), to generate a carbon-centered radical. This newly formed radical can then engage in subsequent addition reactions. **Dimethylzinc** can also act as a chain transfer agent to propagate the radical chain.^[1]

A key advantage of **dimethylzinc** is its ability to generate the highly unstable and non-nucleophilic methyl radical, which is a potent hydrogen atom abstractor.^[4] This contrasts with

other common radical initiators like triethylborane or diethylzinc, which can sometimes lead to competing addition of the ethyl group.[1][5]

Application Note 1: Intermolecular Radical Addition to Imines

Dimethylzinc-initiated radical addition to imines provides an efficient method for the formation of carbon-carbon bonds and the synthesis of complex amines. A common application is the addition of radicals derived from ethers to N-sulfonylimines.

General Reaction Scheme: Data Presentation:

Table 1: **Dimethylzinc**-Initiated Radical Addition of Ethers to N-Tosylbenzaldimine

Entry	Ether (Radical Precursor)	Product	Yield (%)	Diastereomeric Ratio (dr)	Reference
1	Tetrahydrofur an (THF)	N-((4-methylphenyl)sulfonyl)-1-phenyl-1-(tetrahydrofur an-2-yl)methanamine	95	-	[5]
2	Diethyl ether	N-((4-methylphenyl)sulfonyl)-1-(1-ethoxyethyl)-1-phenylmethanamine	85	1:1	[1]
3	1,4-Dioxane	1-((1,4-Dioxan-2-yl)(phenyl)methyl)-4-methylbenzenesulfonamide	88	3:2	[1]
4	Cyclopentyl methyl ether	N-((4-methylphenyl)sulfonyl)-1-(1-methoxycyclopentyl)-1-phenylmethanamine	75	1:1	[1]

Yields are for isolated products.

Experimental Protocol:

General Procedure for the Radical Addition of THF to N-Tosylbenzaldimine:[1]

- Reaction Setup: To a solution of N-((4-methylphenyl)sulfonyl)benzaldimine (1.0 mmol) in dry tetrahydrofuran (10 mL) under an argon atmosphere at room temperature is added **dimethylzinc** (1.0 M in hexanes, 2.0 mmol, 2.0 equiv).
- Initiation: A balloon of air is connected to the reaction flask, and the mixture is stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Reaction Time: The reaction is typically stirred for 1-4 hours until the starting imine is consumed.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-((4-methylphenyl)sulfonyl)-1-phenyl-1-(tetrahydrofuran-2-yl)methanamine.

Application Note 2: Intermolecular Radical Conjugate Addition

Dimethylzinc can initiate the conjugate addition of radicals to electron-deficient alkenes, such as α,β -unsaturated esters and ketones. This provides a powerful method for the formation of new carbon-carbon bonds at the β -position of the carbonyl group.

General Reaction Scheme: Data Presentation:

Table 2: **Dimethylzinc**-Initiated Radical Conjugate Addition to Diethyl Acetylenedicarboxylate[2]

Entry	Alkyl Iodide (Radical Precursor)	Product	Yield (%)	Stereoselectivi ty
1	Ethyl iodide	Diethyl 2-ethyl-fumarate	85	>98% E-isomer
2	tert-Butyl iodide	Diethyl 2-(tert-butyl)-fumarate	90	>98% E-isomer
3	Isopropyl iodide	Diethyl 2-isopropyl-fumarate	88	>98% E-isomer
4	Iodomethyl pivalate	Diethyl 2-(pivaloyloxymethyl)fumarate	75	>98% E-isomer

Yields are for isolated products.

Experimental Protocol:

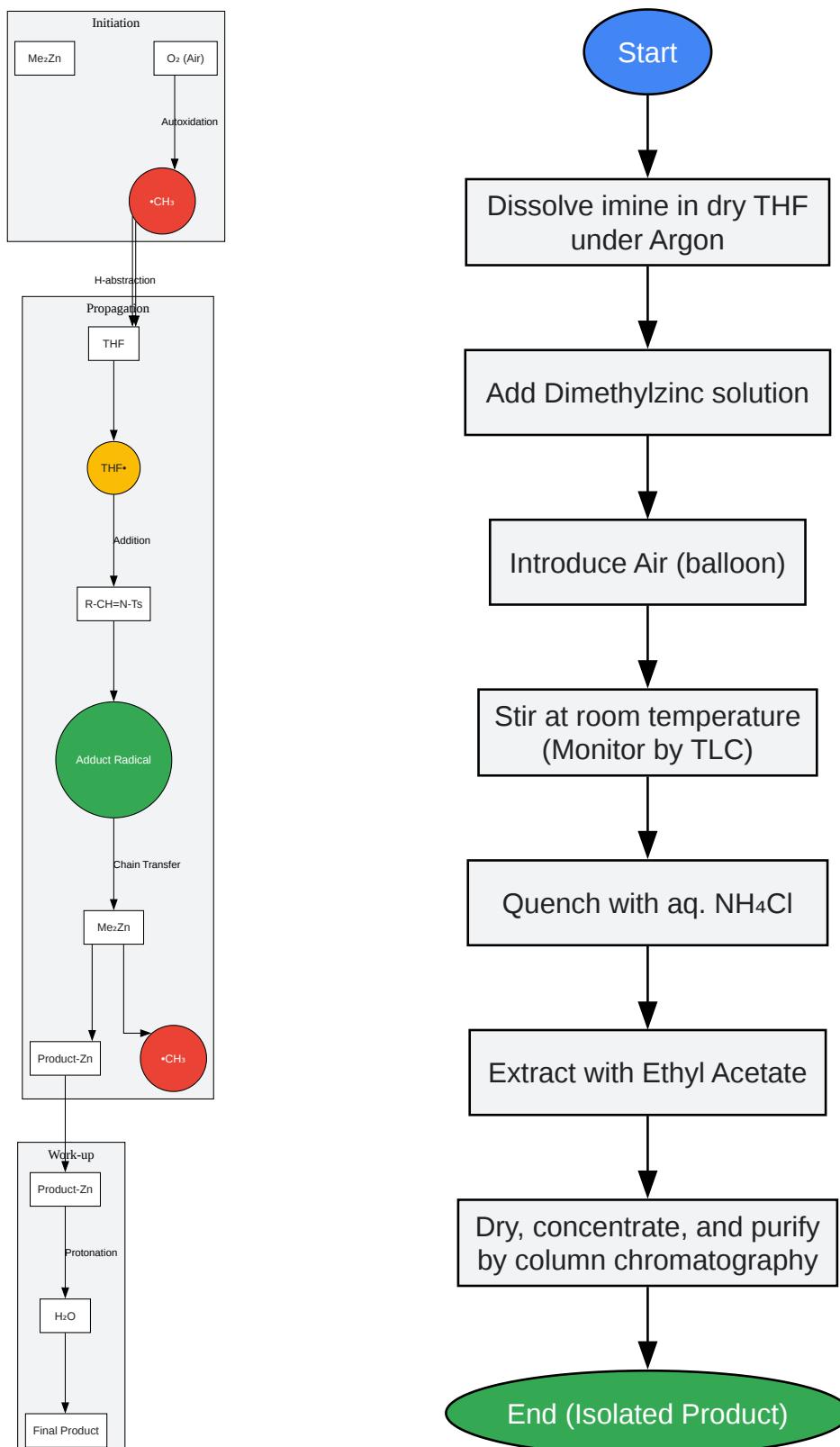
General Procedure for the Radical Carbozincation of Diethyl Acetylenedicarboxylate:[2]

- Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, a solution of diethyl acetylenedicarboxylate (1.0 mmol) and the corresponding alkyl iodide (1.5 mmol, 1.5 equiv) in anhydrous toluene (5 mL) is prepared.
- Reagent Addition: **Dimethylzinc** (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) is added dropwise to the solution at room temperature.
- Initiation: The argon atmosphere is replaced with a balloon of air, and the reaction mixture is stirred at room temperature.
- Reaction Time: The reaction is monitored by GC-MS and is typically complete within 6-12 hours.
- Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL).

- Purification: The combined organic layers are washed with brine, dried over $MgSO_4$, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the pure fumaric derivative.

Mandatory Visualizations

Reaction Mechanism: Dimethylzinc-Initiated Radical Addition of THF to an Imine

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